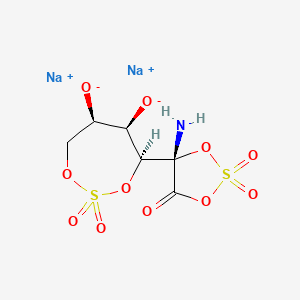
D-Glucosamine-3,6-di-O-sulphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-3,6-di-O-sulphate disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.25 g/mol . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-3,6-di-O-sulphate disodium salt typically involves the sulfation of glucosamine. The process includes the reaction of glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of D-Glucosamine-3,6-di-O-sulphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucosamine-3,6-di-O-sulphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of glucosamine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the sulfate groups.
Aplicaciones Científicas De Investigación
D-Glucosamine-3,6-di-O-sulphate disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in joint health and cartilage repair.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of D-Glucosamine-3,6-di-O-sulphate disodium salt involves its interaction with various molecular targets and pathways. It is known to influence the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound may also modulate inflammatory pathways and cellular signaling processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
D-Glucosamine-2,3-disulfate disodium salt: Another sulfated derivative of glucosamine with similar properties but different sulfation positions.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, commonly found in the exoskeletons of crustaceans and insects.
Uniqueness: D-Glucosamine-3,6-di-O-sulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in research focused on cartilage repair and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C6H7NNa2O11S2 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
disodium;(4S,5R,6R)-4-[(4S)-4-amino-2,2,5-trioxo-1,3,2-dioxathiolan-4-yl]-2,2-dioxo-1,3,2-dioxathiepane-5,6-diolate |
InChI |
InChI=1S/C6H7NO11S2.2Na/c7-6(5(10)17-20(13,14)18-6)4-3(9)2(8)1-15-19(11,12)16-4;;/h2-4H,1,7H2;;/q-2;2*+1/t2-,3-,4+,6+;;/m1../s1 |
Clave InChI |
RAIWSYDLOCRFAP-FKNLCBSLSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](OS(=O)(=O)O1)[C@]2(C(=O)OS(=O)(=O)O2)N)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1C(C(C(OS(=O)(=O)O1)C2(C(=O)OS(=O)(=O)O2)N)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















